Molecular structure and properties of 4-[2-(Cyclohexylamino)-1-hydroxypropyl]phenol
Molecular structure and properties of 4-[2-(Cyclohexylamino)-1-hydroxypropyl]phenol
This technical guide provides an in-depth analysis of 4-[2-(Cyclohexylamino)-1-hydroxypropyl]phenol (CAS 1134595-27-9), a specialized beta-adrenergic ligand and research standard.
Executive Summary
4-[2-(Cyclohexylamino)-1-hydroxypropyl]phenol is a secondary amine derivative belonging to the phenylethanolamine class of pharmacophores. Structurally characterized by a 4-hydroxyphenyl core, a propanolamine linker, and a lipophilic cyclohexyl tail, this compound serves two primary roles in pharmaceutical research:
-
Structure-Activity Relationship (SAR) Probe: It is used to map the hydrophobic tolerance of the beta-adrenergic receptor's amine-binding pocket.
-
Impurity Reference Standard: It acts as a critical analytical marker for monitoring process-related impurities in the synthesis of beta-agonists (e.g., Isoxsuprine, Ritodrine) where cyclohexylamine or related reagents are employed.
| Key Identifier | Detail |
| Chemical Name | 4-[2-(Cyclohexylamino)-1-hydroxypropyl]phenol |
| CAS Number | 1134595-27-9 (Hydrochloride Salt) |
| Molecular Formula | C₁₅H₂₃NO₂ |
| Molecular Weight | 249.35 g/mol (Free Base) / 285.81 g/mol (HCl) |
| Class | Phenylethanolamine; Beta-Adrenergic Ligand |
Molecular Architecture & Stereochemistry
Structural Analysis
The molecule is an amphoteric scaffold combining a phenolic hydrogen bond donor with a basic secondary amine. Its architecture is defined by three distinct domains:
-
Domain A (Binding Anchor): The 4-Hydroxyphenyl moiety is essential for hydrogen bonding with Serine residues (e.g., Ser203, Ser204 in
-AR) in the receptor binding site. -
Domain B (Chiral Linker): The 1-hydroxypropyl chain introduces two chiral centers (C1 and C2). The hydroxyl group at C1 mimics the natural catecholamine
-OH, crucial for receptor activation. -
Domain C (Lipophilic Tail): The N-Cyclohexyl group provides a bulky, hydrophobic moiety. Unlike the smaller isopropyl group found in non-selective beta-blockers, the cyclohexyl ring targets larger hydrophobic pockets, often modulating receptor subtype selectivity or affinity.
Stereochemical Complexity
The presence of two chiral centers at the propyl chain creates four potential stereoisomers:
-
(1R, 2R) and (1S, 2S) — Erythro pairs.
-
(1R, 2S) and (1S, 2R) — Threo pairs.
Critical Insight: In beta-adrenergic pharmacology, the (1R)-configuration at the hydroxyl-bearing carbon is typically required for maximal eutomer activity. The diastereomeric purity of this reference standard is therefore a critical parameter in analytical assays.
Synthesis & Manufacturing Protocols
The synthesis of 4-[2-(Cyclohexylamino)-1-hydroxypropyl]phenol typically follows a Bromination-Amination-Reduction sequence, favored for its scalability and control over the carbon skeleton.
Synthetic Pathway (Graphviz Visualization)
Caption: Step-wise synthesis via the alpha-bromoketone route, yielding the target amino-alcohol.
Detailed Protocol (Laboratory Scale)
-
Alpha-Bromination:
-
Reagents: 4-Hydroxypropiophenone (1.0 eq), Bromine (1.05 eq), Glacial Acetic Acid.
-
Procedure: Dissolve ketone in acetic acid. Add bromine dropwise at 20-25°C. Stir until decolorization. Quench with ice water to precipitate the
-bromo ketone. -
Control Point: Monitor for di-bromination impurities by HPLC.
-
-
Nucleophilic Substitution (Amination):
-
Reagents:
-Bromo-4-hydroxypropiophenone, Cyclohexylamine (excess, 2.5 eq). -
Procedure: Dissolve bromo-ketone in THF or Ethanol. Add cyclohexylamine slowly at 0°C to prevent polymerization. Stir at room temperature for 4-6 hours.
-
Mechanism:[1][2] The excess amine acts as both the nucleophile and the scavenger for the HBr generated.
-
-
Carbonyl Reduction:
-
Reagents: Sodium Borohydride (
), Ethanol. -
Procedure: Cool the aminoketone solution to 0°C. Add
in portions. The reduction of the ketone establishes the C1 chiral center and yields the final amino-alcohol. -
Workup: Acidify to pH 2 with HCl to destroy excess hydride and crystallize the product as the Hydrochloride salt (CAS 1134595-27-9).
-
Physicochemical Profile
Understanding the physical properties is vital for developing analytical methods (HPLC/LC-MS) and predicting biological behavior.
| Property | Value (Predicted/Experimental) | Relevance |
| pKa (Phenol) | ~9.8 - 10.0 | Ionized at basic pH; affects retention in anion-exchange chromatography. |
| pKa (Amine) | ~9.5 - 10.2 | Protonated at physiological pH; drives electrostatic interaction with receptor Asp113. |
| LogP | 2.5 - 2.8 | Moderately lipophilic due to the cyclohexyl ring; crosses blood-brain barrier more easily than hydrophilic analogs. |
| Solubility | High in MeOH, DMSO; Low in Water (Free Base) | Use HCl salt for aqueous bioassays. |
| UV Max ( | 224 nm, 276 nm | Characteristic of the phenol chromophore; use 224 nm for high-sensitivity HPLC detection. |
Pharmacological Interface & SAR
This compound is a valuable tool for mapping the beta-adrenergic receptor (AR) binding pocket.
Ligand-Receptor Interaction Map
Caption: Interaction of the ligand functional groups with key residues in the Beta-2 Adrenergic Receptor.
Mechanistic Insights[4][5]
-
Cyclohexyl Substitution: Research indicates that replacing the N-isopropyl group (common in non-selective blockers) with a cyclohexyl group often enhances affinity for the
-AR due to optimal filling of the hydrophobic pocket adjacent to Asp113 [1]. -
Selectivity: The bulky cyclohexyl group can induce steric clashes in
receptors, potentially conferring or selectivity depending on the specific stereochemistry of the propyl chain.
Analytical Characterization
For researchers using this compound as a reference standard, the following analytical parameters are recommended.
HPLC Method (Reverse Phase)
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 60% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 224 nm (primary) and 276 nm (secondary).
-
Expected Retention: The cyclohexyl group significantly increases retention time compared to simple phenylethanolamines like Octopamine.
Mass Spectrometry (ESI-MS)
-
Ionization: Electrospray Ionization (ESI), Positive Mode.
-
Molecular Ion:
m/z. -
Fragmentation Pattern:
-
Loss of H₂O (
232). -
Cleavage of the C-N bond yielding the cyclohexylammonium ion or the phenol-propyl carbocation.
-
References
-
Leclerc, G., et al. (1980).[3] "Synthesis and structure-activity relationships among alpha-adrenergic receptor agonists of the phenylethanolamine type." Journal of Medicinal Chemistry, 23(7), 738-744.[3]
-
PubChem. (n.d.). "Compound Summary: 4-(2-Amino-1-hydroxypropyl)phenol." National Library of Medicine.
-
Sigma-Aldrich. (n.d.). "Product Detail: 4-(2-(Cyclohexylamino)-1-hydroxypropyl)phenol Hydrochloride."[4][5]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN113429268A - Synthetic method of 4-phenoxyphenol - Google Patents [patents.google.com]
- 3. Synthesis and structure-activity relationships among alpha-adrenergic receptor agonists of the phenylethanolamine type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-(3-hydroxypropyl)phenol | Sigma-Aldrich [sigmaaldrich.com]
- 5. 4-(2-(CYCLOHEXYLAMINO)-1-HYDROXYPROPYL)PHENOL HYDROCHLORIDE | 1134595-27-9 [m.chemicalbook.com]

